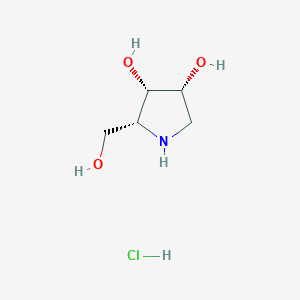

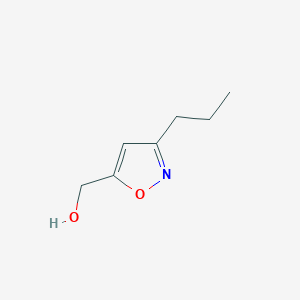

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

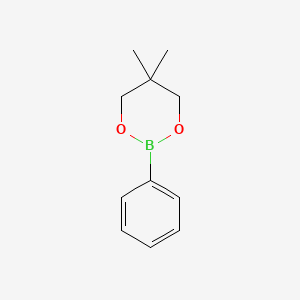

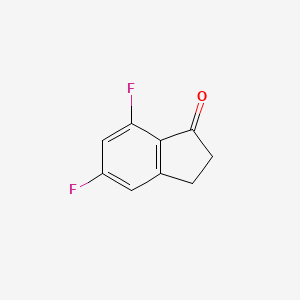

Pyrrolidine alkaloids, which include “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Molecular Structure Analysis

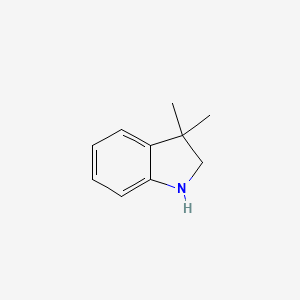

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis

Pyrrolidine alkaloids, including “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, have been identified to exert toxic effects on the animal organs . Among these alkaloids, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .Physical And Chemical Properties Analysis

For the physical and chemical properties of “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, you may refer to the detailed information provided by ChemicalBook .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research has shown that derivatives of pyrrolidine 3,4-diol, including those similar to the specified compound, have been synthesized and evaluated for their anticancer activity. These derivatives exhibit specific but moderate activity as inhibitors against a-mannosidase and show promising antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).

Glycosidase Inhibition

Another area of application involves the synthesis of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives, which have been shown to inhibit various glycosidases. These compounds, derived from similar structural frameworks, have demonstrated significant inhibitory activities, particularly against alpha-mannosidase from jack bean and almond (Popowycz et al., 2004).

Synthetic Approaches to Bioactive Molecules

The compound has also been used as a starting material or intermediate in the synthesis of bioactive molecules, such as hyacinthacines, which are natural products with potential biological activities. This showcases its utility in complex synthetic pathways leading to structurally and functionally diverse molecules (Izquierdo et al., 2007).

Chiral Building Blocks

Its derivatives have been synthesized and explored as chiral building blocks for the construction of optically active pyrrolidinium salts. These compounds find applications as chiral phase-transfer catalysts, underscoring the versatility of the compound's derivatives in asymmetric synthesis (Shi et al., 1994).

Inhibitory Properties and Bioavailability

Derivatives of the compound have been investigated for their glycosidase inhibitory properties, with modifications enhancing their bioavailability and inhibitory profiles. This research indicates the potential for designing more effective inhibitors based on the structural framework of pyrrolidine-3,4-diol (Concia et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-ZDQHTEEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride | |

CAS RN |

100991-93-3 |

Source

|

| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100991-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

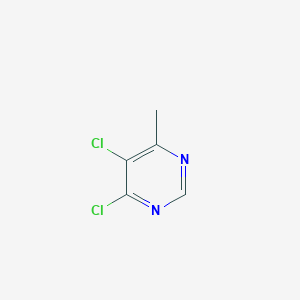

![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)